molecular formula C18H26N2O2 B1528053 tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate CAS No. 1160248-25-8

tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate

Cat. No. B1528053
M. Wt: 302.4 g/mol
InChI Key: UVKWHITVTJOVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Allosteric Modulation of the Cannabinoid CB1 Receptor

One study explored the pharmacology of novel compounds at the cannabinoid CB1 receptor, demonstrating the potential of certain compounds to act as allosteric modulators. These compounds were shown to significantly increase the binding of a CB1 receptor agonist, suggesting a positively cooperative allosteric effect. This highlights the compound's relevance in the development of synthetic ligands that can modulate receptor activity, potentially contributing to novel therapeutic strategies (Price et al., 2005).

Synthetic Routes for Anticancer Drugs

Another research application involves the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. The study established a rapid and high-yield synthetic method for this intermediate, underscoring its significance in the development of anticancer therapeutics. This work contributes to the ongoing efforts to develop and optimize anti-tumor inhibitors, showcasing the compound's utility in medicinal chemistry (Zhang et al., 2018).

Role in Synthesis of Biologically Active Compounds

Further research has highlighted the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate as a critical step in the creation of crizotinib, a therapy used in cancer treatment. This work emphasizes the compound's role as a key intermediate in the synthesis of molecules with significant biological activity, offering insights into its versatility in drug development processes (Kong et al., 2016).

properties

IUPAC Name

tert-butyl 3-(2,3-dihydro-1H-indol-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-10-6-7-13(12-20)15-11-19-16-9-5-4-8-14(15)16/h4-5,8-9,13,15,19H,6-7,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKWHITVTJOVCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-(indolin-3-yl)piperidine-1-carboxylate

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